(2R)-3-(2,3-Difluorophenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid
Description
(2R)-3-(2,3-Difluorophenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid is a chiral, Boc-protected amino acid derivative characterized by a 2,3-difluorophenyl substituent and a tert-butoxycarbonyl (Boc) group at the α-amino position. Its molecular structure combines fluorinated aromaticity with a protected amino acid backbone, making it a valuable intermediate in peptide synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-(2,3-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-10(12(18)19)7-8-5-4-6-9(15)11(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZBMRZQYLJCOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(2,3-Difluorophenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzene and tert-butyl carbamate.
Formation of Intermediate: The difluorobenzene is subjected to a series of reactions to introduce the propanoic acid moiety. This may involve halogenation, followed by nucleophilic substitution to introduce the propanoic acid group.
Protection and Deprotection: The tert-butyl carbamate group is introduced to protect the amine functionality during the synthesis. After the desired transformations, the protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(2,3-Difluorophenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing a carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (2R)-3-(2,3-Difluorophenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions, protein binding, and other biochemical processes. Its structural features make it a valuable tool for probing the mechanisms of various biological systems.
Medicine
In medicine, (2R)-3-(2,3-Difluorophenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound might be used in the production of specialty chemicals, pharmaceuticals, or materials with specific properties. Its versatility makes it a valuable asset in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2R)-3-(2,3-Difluorophenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Protecting Group Chemistry
- Boc vs. Cbz: The Boc group (tert-butoxycarbonyl) in the target compound is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid). In contrast, the Cbz (benzyloxycarbonyl) group in the 2,5-difluoro analogue requires hydrogenolysis or strong acids for removal, limiting compatibility with acid-sensitive substrates .
- Boc vs. Fmoc : Fmoc (fluorenylmethyloxycarbonyl), seen in the tert-butylphenyl analogue, is base-labile, offering orthogonal protection strategies in multi-step syntheses .
Fluorine Substitution Effects
- Positional Isomerism : The 2,3-difluorophenyl group in the target compound introduces ortho-fluorine atoms, creating steric hindrance and altering π-stacking interactions compared to the 2,5-difluoro isomer. This may impact binding affinity in enzyme-active sites or solubility in lipid membranes .
- Trifluoromethyl vs. Difluoro : The CF₃ group in 3-(2-Trifluoromethylphenyl)propionic acid is strongly electron-withdrawing, increasing acidity (pKa ~1-2) compared to the difluorophenyl derivatives. This property makes it useful in materials science but less suited for pH-sensitive biological applications .
Aromatic Substitution Patterns
Q & A
Q. What are the key steps in synthesizing (2R)-3-(2,3-Difluorophenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling with a 2,3-difluorophenyl moiety. Critical parameters include:
- Temperature : Mild conditions (e.g., 0–25°C) to prevent Boc-group cleavage .
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
- Purification : Reverse-phase chromatography or recrystallization removes by-products .
Yield optimization requires monitoring via TLC or HPLC at each step .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm stereochemistry and functional groups (e.g., tert-butyl at δ ~1.4 ppm) .
- HPLC : Chiral columns validate enantiomeric purity (>98%) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H] for CHFNO) .
Q. How should the compound be stored to maintain stability during research?
- Methodological Answer :
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .
- Solvent : Dissolve in anhydrous DMSO or acetonitrile to avoid moisture-induced degradation .
- Light Sensitivity : Protect from UV exposure to preserve fluorophenyl stability .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s role as an enzyme inhibitor or substrate?
- Methodological Answer :
- Enzyme Kinetics : Use Michaelis-Menten assays to measure (inhibition constant) or (substrate affinity) under varied pH/temperature .
- Competitive Binding : Radiolabeled analogs or fluorescence polarization assays quantify receptor-binding affinity .
- Structural Analysis : Co-crystallization with target enzymes (e.g., proteases) reveals binding motifs via X-ray crystallography .
Q. What strategies are effective in resolving enantiomeric impurities during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during coupling to enforce (2R)-configuration .
- Dynamic Kinetic Resolution : Catalytic systems (e.g., Ru-based) racemize impurities in situ for high enantiopurity (>99% ee) .
Q. How can structure-activity relationship (SAR) studies be conducted to modify the compound’s pharmacological properties?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO) at the phenyl ring to enhance metabolic stability .
- Bioisosteric Replacement : Replace fluorine with chlorine or methyl groups to assess potency shifts in cellular assays .
- Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with tert-butyl) .
Q. What approaches are used to analyze contradictory data regarding the compound’s reactivity under different solvent conditions?
- Methodological Answer :
- Solvent Polarity Studies : Compare reaction rates in aprotic (e.g., THF) vs. protic (e.g., MeOH) solvents via kinetic profiling .
- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies to explain solvent-dependent outcomes .
- Cross-Validation : Replicate reactions in triplicate with independent purification to distinguish experimental error from intrinsic variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
